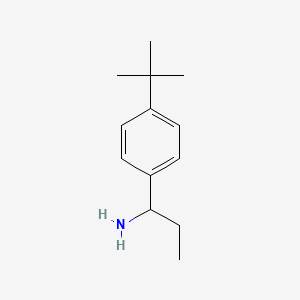

1-(4-Tert-butylphenyl)propan-1-amine

Description

Historical Context of Phenylalkylamine Research and its Broader Significance

The scientific investigation into phenylalkylamines is deeply interwoven with the history of pharmacology and neuroscience. Phenylalkylamines are a class of organic compounds that feature a phenyl group attached to an amino group via an alkyl chain. This structural motif is the backbone for many biologically active molecules, including endogenous neurotransmitters, hormones, and a wide array of synthetic compounds. taylorandfrancis.comwikipedia.org

Early research in this area was driven by the isolation and study of naturally occurring catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). In 1901, Japanese chemist Jōkichi Takamine successfully isolated adrenaline in a pure crystalline form. wikipedia.org This achievement was a catalyst for further research into the physiological effects and chemical structures of related substances. The subsequent synthesis of the adrenaline racemate in 1905 by Friedrich Stolz and Henry Drysdale Dakin marked a significant milestone in synthetic organic chemistry. wikipedia.org

The broader significance of phenylalkylamine research expanded dramatically with the discovery of their role as calcium channel blockers (CCBs). nih.govresearchgate.net Verapamil (B1683045), a phenylalkylamine, was the first CCB to be used clinically and is considered a prototypical compound in this class. taylorandfrancis.com These discoveries, originating from pharmacological screening of coronary dilators in the 1960s, demonstrated that phenylalkylamines could modulate fundamental cellular processes like calcium influx, which is critical for muscle contraction. nih.govresearchgate.net This opened up new avenues for therapeutic interventions in cardiovascular diseases. taylorandfrancis.com The study of structure-activity relationships within this class has also been a key theme, particularly in understanding how modifications to the phenylalkylamine backbone influence their biological targets. acs.org

Current State of Research on 1-(4-Tert-butylphenyl)propan-1-amine and Analogues

Direct and extensive research literature specifically on this compound is limited. uni.lu However, its chemical properties can be predicted and understood through public chemical databases, and significant research exists on its structural isomers and analogues, which provides context for its potential areas of scientific interest.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H21N |

| Monoisotopic Mass | 191.1674 g/mol |

| Predicted XlogP | 3.4 |

| InChIKey | BMEFZEYKCJPZCH-UHFFFAOYSA-N |

| Data sourced from PubChem. uni.lu |

Research into closely related analogues is more extensive. For instance, its structural isomer, 1-(4-tert-butylphenyl)propan-2-amine, also known as 4-tert-butylamphetamine, has been documented. chemspider.com The synthesis of related ketones, such as 1-(4-tert-butylphenyl)propan-2-one, serves as a potential precursor in the production of these amines. epa.gov

Furthermore, the 4-tert-butylphenyl motif is a recurring feature in medicinal chemistry research. A series of N-substituted analogues containing a 4-tert-butylphenyl group have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drug development. nih.gov In these studies, the tert-butylphenyl group forms a key region of the molecule that interacts with hydrophobic pockets in the receptor, contributing to the compound's high potency. nih.gov

The table below shows examples of such analogues and their reported findings.

| Compound Name | Research Context | Findings |

| N-((6-(tert-Butyl)-2-ethoxypyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide | TRPV1 Antagonism | Showed potent antagonism toward capsaicin (B1668287) activation. nih.gov |

| N-((6-(tert-Butyl)-2-isobutoxypyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide | TRPV1 Antagonism | Investigated as part of a series of potent TRPV1 antagonists. nih.gov |

| N-((6-(tert-Butyl)-2-(cyclopentyloxy)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide | TRPV1 Antagonism | Synthesized and evaluated for its activity at the hTRPV1 receptor. nih.gov |

| Data sourced from a study on TRPV1 antagonists. nih.gov |

Interdisciplinary Relevance within Organic Chemistry and Related Fields

Organic chemistry has evolved into a central science that forms crucial interfaces with numerous other disciplines, including biology, medicine, and materials science. frontiersin.orgnih.gov The study of phenylalkylamines like this compound exemplifies this interdisciplinary nature.

Medicinal Chemistry: As demonstrated by the history of verapamil and the ongoing research into TRPV1 antagonists, the phenylalkylamine scaffold is a privileged structure in drug discovery. researchgate.netnih.govrroij.com Medicinal chemists design and synthesize novel analogues to probe biological systems, identify lead compounds, and optimize their properties. rroij.com The tert-butyl group, in particular, is often incorporated to enhance metabolic stability or to improve binding affinity through hydrophobic interactions, as seen in the TRPV1 antagonist studies. nih.gov

Chemical Synthesis and Catalysis: The synthesis of this compound and its analogues involves fundamental organic reactions. For example, a common route to such amines is the reductive amination of a corresponding ketone, such as 1-(4-tert-butylphenyl)propan-1-one. The development of efficient and stereoselective methods for these transformations is a constant focus of research in synthetic organic chemistry. Precursors like 3-(4-tert-butylphenyl)propanal (B16135) are also valuable building blocks. thegoodscentscompany.com

Materials Science: While less common, amine functional groups can be used to modify the surfaces of materials or to act as building blocks for polymers and other advanced materials. The tert-butylphenyl group can impart specific properties such as solubility in organic solvents and thermal stability. For instance, related diarylamines with tert-butyl substituents have been investigated for their electrochemical properties and potential use in organic redox flow batteries. researchgate.net

This interconnectedness highlights how the synthesis and study of a single chemical entity can have implications that ripple across different scientific fields, driving innovation and expanding the frontiers of knowledge. frontiersin.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEFZEYKCJPZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599098 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-86-2 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886496-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Tert Butylphenyl Propan 1 Amine and Its Stereoisomers

Development of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The creation of single enantiomers of chiral amines like 1-(4-tert-butylphenyl)propan-1-amine from its prochiral precursor, 4-tert-butylpropiophenone, demands precise control over the reaction's stereochemistry. Modern organic synthesis offers several powerful tools to achieve this, including the use of chiral auxiliaries, enantioselective catalysts, and biocatalysts.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. These temporary chiral scaffolds guide the formation of the desired stereocenter, after which they are cleaved to yield the enantiomerically enriched product.

One of the most versatile and widely used chiral auxiliaries for the synthesis of amines is tert-butanesulfinamide . nih.govyale.eduspringernature.com The general approach involves the condensation of tert-butanesulfinamide with a ketone, in this case, 4-tert-butylpropiophenone, to form a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would yield the desired chiral amine. nih.gov The high diastereoselectivity is achieved due to the steric hindrance of the tert-butyl group on the sulfinamide, which directs the approach of the reducing agent.

Another prominent chiral auxiliary is pseudoephedrine . researchgate.net In a typical application, pseudoephedrine is first acylated with propionyl chloride to form the corresponding amide. Deprotonation of this amide would generate a chiral enolate, which can then be alkylated. However, for the synthesis of this compound, a more relevant approach would be the diastereoselective alkylation of a pseudoephedrine amide of a simpler carboxylic acid with a suitable electrophile like 4-tert-butylbenzyl bromide. researchgate.net Subsequent cleavage of the auxiliary would furnish the chiral amine. The diastereoselectivity of these alkylation reactions is generally high, often exceeding 98:2, due to the formation of a rigid chelated intermediate that directs the electrophilic attack. harvard.edu

| Chiral Auxiliary | General Approach | Key Intermediate | Typical Diastereoselectivity |

| tert-Butanesulfinamide | Condensation with ketone, diastereoselective reduction, and cleavage. nih.gov | Chiral N-tert-butanesulfinyl imine nih.gov | Often >95:5 |

| Pseudoephedrine | Formation of a chiral amide, diastereoselective alkylation, and cleavage. researchgate.net | Chiral pseudoephedrine amide enolate researchgate.net | Can exceed 98:2 harvard.edu |

Enantioselective Catalytic Reductive Amination Protocols

Catalytic asymmetric reductive amination is a highly efficient and atom-economical method for synthesizing chiral amines. wikipedia.org This one-pot reaction combines a ketone and an amine in the presence of a chiral catalyst and a reducing agent to directly form the chiral amine product.

Noyori-type catalysts , which are ruthenium complexes with chiral diphosphine ligands and a diamine, are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and imines. wikipedia.orgharvard.edu For the synthesis of this compound, 4-tert-butylpropiophenone would first react with an amine (e.g., ammonia (B1221849) or benzylamine) to form an imine in situ. The chiral Noyori catalyst then facilitates the enantioselective transfer of hydrogen from a source like formic acid or isopropanol (B130326) to the imine, yielding the chiral amine with high enantiomeric excess. nih.gov The mechanism involves a metal-ligand bifunctional catalysis where both the ruthenium center and the amine ligand of the catalyst participate in the hydrogen transfer. wikipedia.org

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including the reductive amination of ketones. google.com In a typical procedure for synthesizing this compound, the CPA would activate the imine formed from 4-tert-butylpropiophenone and an amine by forming a chiral ion pair. This activation enhances the imine's electrophilicity and creates a chiral environment that directs the nucleophilic attack of a hydride source, such as a Hantzsch ester, leading to the formation of the amine with high enantioselectivity. researchgate.net This method avoids the use of transition metals, which can be advantageous in terms of cost and potential product contamination.

| Catalytic System | Catalyst Type | General Mechanism | Potential Advantages |

| Noyori-type Catalysis | Chiral Ruthenium-diphosphine-diamine complex | Metal-ligand bifunctional transfer hydrogenation of an in-situ formed imine. wikipedia.org | High turnover numbers and enantioselectivities. harvard.edu |

| Chiral Phosphoric Acid | Chiral Brønsted acid | Activation of the imine via chiral ion pair formation, followed by stereoselective hydride transfer. researchgate.net | Metal-free, mild reaction conditions. google.com |

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for chiral amine synthesis. nih.govTransaminases (TAs) , also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov

For the synthesis of this compound, a transaminase could be employed to convert 4-tert-butylpropiophenone into the desired chiral amine. The reaction requires an amino donor, such as isopropylamine (B41738) or alanine, and the enzyme's inherent chirality dictates the stereochemical outcome of the reaction, often with excellent enantioselectivity (>99% ee). rsc.orgresearchgate.net Recent research has focused on engineering transaminases to broaden their substrate scope and improve their stability and activity under industrial conditions. For instance, rational engineering of the large binding pocket of an (S)-selective ω-transaminase has been shown to significantly enhance its catalytic efficiency towards bulky aryl alkyl ketones. rsc.org

| Enzyme | Reaction Type | Key Features | Reported Performance (for analogous substrates) |

| Transaminase (TA) | Asymmetric reductive amination | High enantioselectivity, mild reaction conditions, aqueous media. nih.gov | Conversions up to 94.4% and >99.9% ee for 1-phenylpropan-1-amine. rsc.org |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce environmental impact and improve resource efficiency. The synthesis of this compound provides a case study for the application of these principles.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Reductive amination reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water.

Solvent-free reductive amination has been demonstrated for a variety of aldehydes and ketones. These reactions are typically carried out by grinding the reactants together, sometimes with a solid-supported reagent, which can lead to shorter reaction times and simplified work-up procedures. While specific examples for 4-tert-butylpropiophenone are not prevalent, the general methodology is applicable.

The use of aqueous media for reductive amination is highly desirable from a green chemistry perspective. Recent developments have shown that reductive aminations can be effectively carried out in water, often with the aid of surfactants to create micelles that act as nano-reactors. This approach not only reduces the reliance on volatile organic solvents but can also enhance reaction rates and selectivities.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. Catalytic reductive amination, for instance, is a highly atom-economical method for amine synthesis as all the atoms of the ketone, amine, and hydrogen source are incorporated into the final product and water. In contrast, methods employing stoichiometric reagents, such as classical reductions or syntheses involving protecting groups and auxiliaries, often have lower atom economy due to the generation of byproducts. rsc.org

Waste minimization is another critical principle of green chemistry, often quantified by the E-factor (Environmental Factor) , which is the mass ratio of waste to the desired product. nih.gov The pharmaceutical industry, a major consumer of chiral amines, has historically had high E-factors. nih.gov The adoption of catalytic and biocatalytic methods significantly reduces waste generation. For example, the use of recyclable catalysts and enzymes, and the avoidance of protecting groups and stoichiometric reagents, directly contributes to a lower E-factor. The choice of synthetic route for this compound would, therefore, have a significant impact on its environmental footprint.

| Green Chemistry Aspect | Application in Synthesis of this compound | Potential Benefits |

| Solvent Selection | Use of water or solvent-free conditions for reductive amination. | Reduced use of volatile organic compounds (VOCs), simplified purification. |

| Atom Economy | Preference for catalytic reductive amination over methods using stoichiometric reagents. jocpr.com | Higher efficiency in converting reactants to product, less waste generation. |

| Waste Minimization | Employment of recyclable catalysts (e.g., Noyori catalysts, CPAs) or biocatalysts (transaminases). nih.gov | Lower E-factor, reduced environmental impact, and potentially lower costs. |

Novel Reagents and Reaction Conditions for Primary Amine Formation

The transformation of the readily available ketone precursor, 4'-tert-butylpropiophenone, into this compound is most commonly achieved through reductive amination. This process involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced to the target primary amine. Recent research has focused on developing more efficient, selective, and environmentally benign reagents and conditions for this key transformation.

One of the significant challenges in the synthesis of primary amines via reductive amination is the potential for over-alkylation, leading to the formation of secondary and tertiary amine byproducts. A highly chemoselective method that addresses this issue involves the use of titanium(IV) isopropoxide as a Lewis acid to facilitate the in situ formation of the imine from the ketone and ammonia, followed by reduction with a mild reducing agent like sodium borohydride (B1222165). researchgate.net This one-pot procedure offers mild, neutral reaction conditions and a straightforward workup, making it suitable for a wide range of ketones. researchgate.net

The reaction is typically carried out in an alcoholic solvent, such as ethanol, where ammonia is introduced, followed by the addition of titanium(IV) isopropoxide and the ketone. The subsequent in situ reduction of the formed imine with sodium borohydride yields the desired primary amine in good to excellent yields. researchgate.net

Table 1: Conventional Reductive Amination of Aryl Ketones

| Ketone Substrate | Amine Source | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4'-tert-butylpropiophenone | Ammonia | 1. Ti(Oi-Pr)₄ 2. NaBH₄ | Ethanol | High (expected) | Based on researchgate.net |

| Acetophenone | Ammonia | 1. Ti(Oi-Pr)₄ 2. NaBH₄ | Ethanol | 85 | researchgate.net |

This table presents data for analogous reactions, with the expected outcome for 4'-tert-butylpropiophenone based on the cited methodology.

In the realm of stereoselective synthesis, biocatalysis has emerged as a powerful tool for the production of enantiomerically pure amines. Transaminases (TAs) and amine dehydrogenases (AmDHs) are two classes of enzymes that have been extensively studied for the asymmetric synthesis of chiral amines from prochiral ketones. organic-chemistry.orgfrontiersin.org

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to the ketone substrate. The high stereoselectivity of many TAs allows for the production of either the (R)- or (S)-enantiomer of the target amine with high enantiomeric excess (ee). organic-chemistry.org The choice of a suitable transaminase is crucial and often requires screening of enzyme libraries to find a variant with high activity and selectivity for the specific substrate, such as 4'-tert-butylpropiophenone.

Amine dehydrogenases, on the other hand, catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. frontiersin.org Engineered AmDHs have shown great promise for the synthesis of a variety of chiral amines with excellent conversions and enantioselectivities. frontiersin.org

Table 2: Biocatalytic Reductive Amination of Prochiral Ketones

| Ketone Substrate | Biocatalyst | Amine Donor | Key Advantages | Product ee (%) | Reference |

|---|---|---|---|---|---|

| 4'-tert-butylpropiophenone | Transaminase (TA) | Isopropylamine | High enantioselectivity, mild conditions | >99 (typical) | Based on organic-chemistry.org |

| 4'-tert-butylpropiophenone | Amine Dehydrogenase (AmDH) | Ammonia | Direct amination, high atom economy | >99 (typical) | Based on frontiersin.org |

This table illustrates the potential of biocatalytic methods for the synthesis of the target compound based on reported capabilities for similar substrates.

Process Intensification and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial production process requires careful consideration of process intensification and scale-up strategies. The goal is to develop a safe, efficient, cost-effective, and sustainable manufacturing process. googleapis.com

For the synthesis of this compound, particularly its chiral forms, several process intensification strategies are highly relevant:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. google.com For the reductive amination of 4'-tert-butylpropiophenone, a continuous flow setup could involve pumping a solution of the ketone and ammonia through a packed-bed reactor containing a heterogeneous catalyst or an immobilized enzyme. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and selectivities. google.com

The scale-up of these intensified processes requires a thorough understanding of the reaction kinetics, fluid dynamics, and mass transfer characteristics of the system. For continuous flow processes, this involves careful reactor design and optimization of flow rates and concentrations. In the case of biocatalytic processes, ensuring the stability and activity of the enzyme over extended periods and multiple cycles is paramount for a successful and sustainable manufacturing campaign. googleapis.com

Table 3: Comparison of Process Strategies for Amine Synthesis

| Process Strategy | Key Features | Advantages for this compound Synthesis | Challenges |

|---|---|---|---|

| Batch Synthesis | Traditional stirred-tank reactors. | Well-established technology, versatile. | Potential for over-alkylation, less efficient heat/mass transfer, batch-to-batch variability. |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor. | Improved safety, better process control, higher throughput, easier scale-up. | Requires specialized equipment, potential for catalyst deactivation or clogging. |

| Biocatalysis (Immobilized) | Use of enzymes fixed on a solid support. | High selectivity for stereoisomers, mild reaction conditions, reusability of the catalyst. | Enzyme stability, substrate scope limitations, potential for inhibition. |

Chemical Reactivity and Mechanistic Investigations of 1 4 Tert Butylphenyl Propan 1 Amine

Nucleophilic Reactivity and Derivatization Pathways of the Amine Functionality

The primary amine group in 1-(4-tert-butylphenyl)propan-1-amine is a key site for nucleophilic reactions, allowing for a variety of derivatization pathways. As with other primary amines, the lone pair of electrons on the nitrogen atom enables it to act as a nucleophile. ucalgary.cawikipedia.org

Common derivatization reactions include:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. However, these reactions can be difficult to control and may result in a mixture of products due to the increasing nucleophilicity of the newly formed amines. ucalgary.cawikipedia.orgopenstax.org The use of a large excess of the primary amine can favor the formation of the secondary amine.

Acylation: Reaction with acyl chlorides or acid anhydrides yields stable amide derivatives. openstax.orgfiveable.melibretexts.org This reaction is generally high-yielding and proceeds via a nucleophilic acyl substitution mechanism. fiveable.me Unlike alkylation, over-acylation is not a significant issue as the resulting amide is less nucleophilic than the starting amine. openstax.orglibretexts.org

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed.

The steric hindrance presented by the tert-butyl group on the phenyl ring and the adjacent propyl chain can influence the rate and accessibility of these reactions at the amine center.

Table 1: Representative Nucleophilic Reactions of this compound

| Reactant | Reagent | Product Type |

| This compound | Methyl Iodide | Secondary Amine |

| This compound | Acetyl Chloride | Amide |

| This compound | Benzaldehyde | Imine (Schiff Base) |

This table presents expected products based on general primary amine reactivity.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the two substituents already present: the tert-butyl group and the 1-aminopropyl group.

Directing Effects: Both the tert-butyl group and the aminoalkyl group are activating, ortho-, para-directors. stackexchange.comvaia.comucla.eduucalgary.cawikipedia.orgmasterorganicchemistry.com The tert-butyl group is an activating group due to its electron-donating inductive effect. libretexts.org However, its large size sterically hinders the ortho positions, leading to a strong preference for para substitution. stackexchange.comvaia.comucalgary.ca The 1-aminopropyl group is also activating. The nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during substitution. wikipedia.org

Given that the tert-butyl group already occupies the para position relative to the 1-aminopropyl group, electrophilic substitution is expected to occur at the positions ortho to the 1-aminopropyl group (positions 2 and 6) and ortho to the tert-butyl group (positions 3 and 5). The steric bulk of the tert-butyl group would likely favor substitution at the positions ortho to the aminoalkyl group. vaia.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid. vaia.comucla.edu

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃). ucla.edu

Sulfonation: Using fuming sulfuric acid. vaia.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings substituted with an amino group, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. uci.edu

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-tert-butylphenyl)propan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-tert-butylphenyl)propan-1-amine |

This table shows predicted major products based on directing group effects. Minor isomers are possible.

Oxidative and Reductive Transformations of the Phenylpropan-1-amine Skeleton

The this compound molecule has sites susceptible to both oxidation and reduction.

Oxidation: The benzylic C-H bond (the carbon attached to both the phenyl ring and the amine) is a primary site for oxidation. researchgate.netrsc.orgnih.govorganic-chemistry.org Various oxidizing agents can convert the benzylic amine to the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. nih.govorganic-chemistry.org This transformation is a key step in the synthesis of many aromatic ketones. nih.gov Pyridine (B92270) N-oxide in the presence of silver oxide is one system capable of oxidizing benzylic halides to ketones, suggesting a similar potential for benzylic amines under appropriate conditions. nih.gov

Reduction: The aromatic ring can be reduced under forcing conditions, such as high-pressure hydrogenation with a suitable catalyst, to yield the corresponding cyclohexyl derivative. The primary amine itself is generally stable to typical reducing agents used for other functional groups.

Catalytic Activation and Deactivation Mechanisms

Catalysis plays a crucial role in many reactions involving this compound.

Catalytic Activation:

Hydrogenation/Hydrogenolysis: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenolysis of N-benzyl groups. mdma.chnih.govtandfonline.com While the target molecule is not N-benzylated, similar catalytic systems can be used for the reduction of the aromatic ring. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C is an effective method for deprotecting N-benzyl amines under neutral conditions. mdma.ch

Oxidation Catalysis: The oxidation of the benzylic position can be catalyzed by various transition metals, such as ruthenium, cobalt, and copper, often in the presence of an oxidant like tert-butyl hydroperoxide. nih.gov

Catalytic Deactivation: The primary amine functionality can act as a catalyst poison in certain reactions. nih.gov For instance, in palladium-catalyzed reactions, the lone pair of the amine can coordinate strongly to the metal center, reducing its catalytic activity. nih.gov This is a known issue in the hydrogenative deprotection of N-benzyl amines, where the addition of an acid can sometimes mitigate this deactivation by forming the ammonium salt. nih.gov In Friedel-Crafts reactions, the amine group's basicity leads to reaction with the Lewis acid catalyst, deactivating it and preventing the desired aromatic substitution. uci.edu

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic vs. Thermodynamic Control: In many chemical reactions, a competition exists between the faster-forming product (kinetic control) and the more stable product (thermodynamic control). pressbooks.pubwikipedia.orglibretexts.org Reaction conditions such as temperature can influence which product predominates. pressbooks.pubwikipedia.org

In electrophilic aromatic substitution, the reaction is typically under kinetic control, where the distribution of ortho, meta, and para isomers is determined by the relative activation energies for the formation of the corresponding carbocation intermediates. acs.orgic.ac.ukmasterorganicchemistry.com The stability of these intermediates dictates the reaction rate. libretexts.org For this compound, the resonance stabilization provided by the aminoalkyl group and the inductive effect of the tert-butyl group lower the activation energy for substitution at the ortho and para positions relative to the meta position. libretexts.org

Reversibility is a key condition for thermodynamic control. wikipedia.org If the reaction conditions allow for the products to equilibrate, the most thermodynamically stable isomer will be the major product. The thermodynamic stability of substituted aromatic compounds can be influenced by factors such as steric interactions and electronic effects. mdpi.comresearchgate.net For instance, in the sulfonation of naphthalene, the kinetically favored product is formed at lower temperatures, while the thermodynamically more stable product dominates at higher temperatures where the reaction is reversible. acs.org

Derivatization and Functionalization Strategies for the 1 4 Tert Butylphenyl Propan 1 Amine Scaffold

Synthesis of Amides, Carbamates, and Sulfonamides

The nucleophilic nature of the primary amine in 1-(4-tert-butylphenyl)propan-1-amine allows for its facile conversion into amides, carbamates, and sulfonamides through reactions with appropriate acylating or sulfonylating agents.

Amides are typically synthesized by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. The direct condensation of a carboxylic acid with an amine is often promoted by a coupling agent to facilitate the removal of water. More commonly, the amine is treated with a more reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

Carbamates can be prepared by reacting the amine with a chloroformate, such as ethyl chloroformate, or with a reagent like phosgene (B1210022) followed by an alcohol. These reactions introduce a carbamate (B1207046) group, which is a key functional group in many biologically active molecules.

Sulfonamides are formed through the reaction of the amine with a sulfonyl chloride, for instance, methanesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction attaches a sulfonyl group to the nitrogen atom, yielding a stable sulfonamide linkage.

| Derivative Type | Reagent Example | General Reaction Conditions |

| Amide | Acetyl chloride | Inert solvent (e.g., DCM), base (e.g., triethylamine), room temperature |

| Carbamate | Ethyl chloroformate | Inert solvent (e.g., DCM), base (e.g., triethylamine), 0 °C to room temperature |

| Sulfonamide | Methanesulfonyl chloride | Inert solvent (e.g., pyridine or DCM with a tertiary amine base), 0 °C to room temperature |

Alkylation and Acylation of the Amine Nitrogen

The nitrogen atom of this compound can be readily alkylated or acylated to furnish secondary and tertiary amines or amides, respectively.

N-Alkylation can be achieved by reacting the primary amine with alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more controlled method.

N-Acylation , as discussed in the previous section, involves the reaction with an acylating agent to form an amide. This is a highly efficient and common transformation for primary and secondary amines. A wide variety of acyl groups can be introduced using the corresponding acid chlorides or anhydrides.

| Reaction Type | Reagent Example | General Reaction Conditions |

| N-Alkylation | Benzyl bromide | Polar solvent (e.g., acetonitrile), base (e.g., K2CO3), elevated temperature |

| N-Acylation | Benzoyl chloride | Inert solvent (e.g., DCM), base (e.g., triethylamine), room temperature |

Formation of Imine, Secondary, and Tertiary Amine Derivatives

The primary amine of this compound can be converted into imines, which can then be further transformed into secondary amines. Direct alkylation can also be employed to synthesize secondary and tertiary amines.

Imines , or Schiff bases, are formed by the condensation of the primary amine with an aldehyde or a ketone, typically under conditions that facilitate the removal of water. This reaction is often reversible.

Secondary Amines can be synthesized through the reduction of the corresponding imine. This two-step process, often performed in one pot, is known as reductive amination. A reducing agent, such as sodium borohydride (B1222165) or hydrogen with a metal catalyst, is used to reduce the C=N double bond of the imine.

Tertiary Amines can be prepared by the further alkylation of a secondary amine derivative of the starting material. As with the initial alkylation of the primary amine, controlling the degree of alkylation can be a challenge.

| Derivative Type | Reagent(s) | General Reaction Conditions |

| Imine | Benzaldehyde | Alcohol solvent, reflux, removal of water |

| Secondary Amine | Benzaldehyde, then NaBH4 | Methanol, room temperature |

| Tertiary Amine | Dibenzyl bromide | Polar solvent, base, elevated temperature |

Construction of Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold can be incorporated into various heterocyclic systems. These reactions often involve the amine nitrogen acting as a nucleophile in cyclization reactions with bifunctional electrophiles.

For example, reaction with a 1,4-dicarbonyl compound can lead to the formation of a pyrrole ring, in a process known as the Paal-Knorr synthesis. Similarly, reaction with appropriate precursors can lead to the formation of other five- or six-membered heterocycles containing the amine nitrogen as part of the ring system. For instance, reaction with a suitable dielectrophile could potentially lead to the formation of piperidine (B6355638) or other saturated heterocycles. The synthesis of oxazolines can be achieved by reacting the amine with an appropriate precursor, which can be formed from an amino alcohol and an aldehyde.

| Heterocycle | Reagent Example | General Reaction Conditions |

| Pyrrole | Hexane-2,5-dione | Acetic acid, reflux |

| Oxazoline | (Requires prior conversion to an amino alcohol) | Varies depending on the specific synthetic route |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in these reactions, either as the amine component in C-N bond forming reactions or as a scaffold bearing a leaving group for C-C bond formation.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base. This compound can serve as the amine coupling partner to form N-aryl derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org A derivative of this compound, for example, an N-allyl derivative, could potentially undergo an intramolecular Heck reaction to form a cyclic product. Alternatively, an aryl halide derivative of the scaffold could be coupled with an alkene.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. A derivative of this compound containing a suitable halide could be used as a substrate in this reaction to introduce an alkynyl group.

| Reaction Name | Reactants Example | Catalyst/Ligand Example | Base Example |

| Buchwald-Hartwig Amination | This compound + 1-Bromo-4-nitrobenzene | Pd(OAc)2 / BINAP | NaOtBu |

| Heck Reaction | N-allyl-1-(4-tert-butylphenyl)propan-1-amine (intramolecular) | Pd(OAc)2 / PPh3 | Et3N |

| Sonogashira Coupling | Aryl halide derivative of the scaffold + Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N |

Biochemical and Molecular Interaction Studies of 1 4 Tert Butylphenyl Propan 1 Amine Derivatives

Structure-Activity Relationship (SAR) Studies on 1-(4-Tert-butylphenyl)propan-1-amine Analogues

Structure-Activity Relationship (SAR) studies on analogues of this compound have been pivotal in optimizing their interaction with biological targets, most notably the TRPV1 ion channel. In this context, the 4-tert-butylbenzyl group is often designated as the "C-region" of the molecule.

Research on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides revealed that this C-region is a critical component for potent TRPV1 antagonism. nih.govnih.gov While keeping the N-4-t-butylbenzyl moiety constant, modifications to other parts of the molecule, such as the "A-region" (the 4-methylsulfonylaminophenyl group), significantly influenced activity. For instance, introducing a fluorine atom at the 3-position of the A-region led to a potent antagonist of capsaicin (B1668287), temperature, and pH-induced TRPV1 activation. nih.gov

Further studies on 2-substituted 6-t-butylpyridine and 4-t-butylphenyl C-region analogues confirmed the importance of the bulky tert-butyl group for high-potency antagonism. nih.gov The analysis indicated that pyridine-based C-regions generally showed slightly better antagonism than the corresponding phenyl-based ones. nih.gov Within a series of 2-alkyloxy derivatives, antagonist potency was enhanced as the carbon chain length increased up to four or five carbons, suggesting the presence of a specific hydrophobic pocket in the receptor that accommodates this region. nih.gov The stereochemistry is also crucial; for the 3-fluoro analogue of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide, the (S)-configuration was found to be the active isomer, showing a marked increase in receptor activity compared to the (R)-configuration, which had a significant loss of activity. nih.gov

Ligand-Receptor Binding and Molecular Docking Simulations

Molecular docking simulations have provided detailed atomic-level insights into how these analogues bind to their receptors. For the TRPV1 channel, the 4-tert-butylphenyl group plays a crucial role in anchoring the ligand within a hydrophobic pocket.

Docking studies of potent N-4-t-butylbenzyl propanamide antagonists within a human TRPV1 homology model have consistently highlighted key interactions. nih.govnih.gov The amide group in the central part of the molecule often forms critical hydrogen bonds with residues such as Tyrosine 511 (Tyr511). nih.govnih.gov Meanwhile, the A-region (e.g., the 4-methylsulfonylaminophenyl group) occupies a deep pocket, engaging in hydrophobic interactions with residues like Isoleucine 564 (Ile564) and Isoleucine 569 (Ile569). A fluoro-substituent on this ring can form an additional hydrogen bond with Serine 512 (Ser512). nih.gov

Crucially, the tert-butyl group of the C-region inserts into a hydrophobic binding pocket within the receptor. nih.gov This interaction is considered a major contributor to the high potency of these antagonists. In silico studies of other TRPV1 antagonist series, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamides, also emphasize the importance of the tert-butylphenyl moiety in establishing stable binding. researchgate.net These models suggest that the bulky, non-polar nature of the tert-butyl group is ideal for occupying specific hydrophobic regions of the receptor's binding site, thereby stabilizing the ligand-receptor complex and enhancing antagonist activity.

Enzymatic Biotransformation and Metabolite Identification Research

Specific metabolic data for this compound is not available. However, given its structure as an alpha-ethyl-phenethylamine derivative, its metabolic fate can be predicted by examining the well-documented biotransformation of its close structural analogue, amphetamine. wikipedia.orgdrugbank.com

Amphetamine metabolism is primarily hepatic and catalyzed by the cytochrome P450 enzyme CYP2D6. drugbank.comcaymanchem.com The main pathways include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation. drugbank.com Aromatic hydroxylation typically occurs at the para-position of the phenyl ring, leading to 4-hydroxyamphetamine. caymanchem.com Aliphatic hydroxylation occurs on the beta-carbon of the side chain to form norephedrine. caymanchem.com

Applying these principles to this compound, several metabolic pathways can be predicted:

Aliphatic Hydroxylation: The carbon atom bearing the amine group (C1) or the adjacent carbon (C2) could be hydroxylated.

Oxidative Deamination: This would involve the removal of the amine group to form the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. This ketone could then be further metabolized.

Hydroxylation of the tert-butyl group: One of the methyl groups on the tert-butyl substituent could be hydroxylated to form an alcohol, which could be further oxidized to a carboxylic acid.

Ring Hydroxylation: Although the para-position is blocked by the tert-butyl group, hydroxylation could potentially occur at one of the ortho positions on the phenyl ring.

These predicted pathways would result in more polar metabolites that can be more readily excreted from the body.

Investigation of Potential Biological Targets and Pathways (focus on molecular interactions)

Based on its chemical structure, this compound is likely to interact with biological targets associated with amphetamine and other phenethylamine (B48288) compounds. These include monoamine transporters and trace amine-associated receptors.

Monoamine Transporters (DAT, NET, SERT) Psychostimulants like amphetamine exert their primary effects by interacting with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govnih.gov Unlike reuptake inhibitors such as cocaine, amphetamine and its analogues typically act as transporter substrates. nih.gov They are transported into the presynaptic neuron, which leads to a disruption of the vesicular monoamine transporter 2 (VMAT2) and a reversal of transporter function, causing a significant efflux of monoamines into the synaptic cleft. caymanchem.comnih.gov Given its amphetamine-like backbone, this compound could potentially interact with these transporters in a similar substrate-type manner, leading to an increase in extracellular levels of dopamine, norepinephrine, and/or serotonin.

Trace Amine-Associated Receptor 1 (TAAR1) A highly probable target for this compound is the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that is activated by trace amines (e.g., β-phenylethylamine, tyramine) and various amphetamine-like psychostimulants. nih.govfrontiersin.org Unlike classical monoamine receptors that are primarily on the cell surface, TAAR1 is predominantly located intracellularly within monoaminergic neurons. youtube.comyoutube.com

Activation of TAAR1 has a modulatory role on neurotransmitter systems. For example, TAAR1 activation can reduce the firing rate of dopamine neurons and inhibit serotonergic neuronal firing. youtube.com It is proposed that TAAR1 can form heterodimers with dopamine receptors, thereby modifying their function and altering dopamine signaling. youtube.com Therefore, this compound could act as a TAAR1 agonist, leading to a complex modulation of dopaminergic and other monoaminergic pathways, a mechanism distinct from direct transporter interaction. nih.gov This pathway represents a novel target for understanding the effects of such compounds in the central nervous system. frontiersin.org

Computational and Theoretical Chemistry Studies on 1 4 Tert Butylphenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-(4-tert-butylphenyl)propan-1-amine. These calculations can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

From these calculations, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.9 eV | Indicates the ability to donate an electron. |

| LUMO Energy | 1.5 eV | Indicates the ability to accept an electron. |

| Energy Gap (LUMO-HOMO) | 10.4 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron. |

| Electron Affinity | -1.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.7 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | 5.2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 0.19 | The reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 1.32 | A measure of the electrophilic character. |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations. Actual values would be determined through specific DFT calculations (e.g., using a B3LYP functional and a 6-31G basis set).*

These descriptors help in predicting how this compound might interact with other chemical species, for instance, by identifying potential sites for nucleophilic or electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule, known as conformers. By systematically rotating the key dihedral angles—such as the one between the phenyl ring and the propanamine side chain—a potential energy surface (PES) can be mapped.

This PES highlights the low-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. This information is critical for understanding the molecule's shape and how it might fit into a biological receptor or interact with a solvent.

Molecular Dynamics Simulations in Various Solvents and Biological Environments

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics.

By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), MD simulations can reveal how the solvent affects the molecule's conformation and dynamics. For instance, in a polar solvent like water, the amine group would be expected to form hydrogen bonds.

Simulations in more complex biological environments, such as a lipid bilayer, can predict how the molecule might interact with cell membranes. Key parameters derived from these simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the structural or physicochemical properties of molecules with their properties or biological activities, respectively. For this compound, a QSPR model could be developed to predict physical properties like boiling point, solubility, or retention time in chromatography based on calculated molecular descriptors.

A QSAR model would be employed if a set of similar molecules with known biological activities were available. By identifying the key molecular features that contribute to the activity, a model could be built to predict the potential activity of this compound.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict various spectroscopic signatures for this compound. For example, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be invaluable for interpreting experimental data and confirming the molecule's structure.

Furthermore, computational models can predict intermolecular interactions. The PubChem database provides predicted collision cross-section (CCS) values for different adducts of this compound. uni.lu The CCS is a measure of the molecule's size and shape in the gas phase and is relevant for ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 192.17468 | 146.7 |

| [M+Na]+ | 214.15662 | 152.9 |

| [M-H]- | 190.16012 | 149.9 |

| [M+NH4]+ | 209.20122 | 166.4 |

| [M+K]+ | 230.13056 | 150.6 |

| [M+H-H2O]+ | 174.16466 | 141.2 |

| [M+HCOO]- | 236.16560 | 167.9 |

| [M+CH3COO]- | 250.18125 | 189.3 |

| [M+Na-2H]- | 212.14207 | 150.8 |

| [M]+ | 191.16685 | 145.6 |

| [M]- | 191.16795 | 145.6 |

Source: Data sourced from PubChem. uni.lu

These computational approaches provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, guiding future experimental research.

Advanced Analytical Methodologies for the Characterization of 1 4 Tert Butylphenyl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(4-tert-butylphenyl)propan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts and coupling patterns. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm). The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' system. The proton on the chiral carbon (the methine proton, CH-NH₂) would appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene protons would present as a more complex multiplet, and the terminal methyl (CH₃) group protons would appear as a triplet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable; their presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. This includes distinct signals for the methyl, methylene, and methine carbons of the propyl chain, the quaternary and methine carbons of the tert-butyl group, the four distinct carbons of the aromatic ring (two substituted and two unsubstituted), and the carbon atom bonded to the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~1.3 | Singlet (s) | -C(CH₃)₃ | ~31 |

| -CH₂-CH₃ | ~0.9 | Triplet (t) | -C(CH₃)₃ | ~34 |

| -CH-CH₂- | ~1.7-1.9 | Multiplet (m) | -CH₂-CH₃ | ~10 |

| -NH₂ | ~1.5-2.5 (variable) | Broad Singlet (br s) | -CH-CH₂- | ~30 |

| -CH-NH₂ | ~4.0-4.2 | Triplet (t) | -CH-NH₂ | ~55 |

| Aromatic C-H | ~7.2-7.4 | Two Doublets (d) | Aromatic C-H | ~125-128 |

| Aromatic C-C(CH₃)₃ | ~150 | |||

| Aromatic C-CH(NH₂) | ~140 |

High-Accuracy Mass Spectrometry (MS) and Fragmentation Analysis

High-accuracy mass spectrometry (MS) is crucial for confirming the molecular formula and investigating the fragmentation pathways of this compound. The molecular formula, C₁₃H₂₁N, gives a monoisotopic mass of approximately 191.1674 Da. uni.lu High-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure this mass with high precision, confirming the elemental composition.

As a mono-nitrogen containing compound, this compound adheres to the nitrogen rule, exhibiting an odd nominal molecular mass. miamioh.edu The primary fragmentation pattern observed for aliphatic amines in electron ionization (EI) mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, the most favorable α-cleavage involves the loss of the ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₃H₂₁N]⁺• | Molecular Ion (M⁺•) |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 162 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical. This is expected to be a major fragment. docbrown.info |

| 135 | [C₁₀H₁₅]⁺ | Loss of the propan-1-amine moiety |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. nih.gov As a primary amine, this compound will display specific, identifiable bands. orgchemboulder.com

Key features in the IR spectrum include:

N-H Stretching: Primary amines (R-NH₂) show two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. wikieducator.org

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and tert-butyl groups appear just below 3000 cm⁻¹, while aromatic C-H stretches are found just above 3000 cm⁻¹.

N-H Bending: A characteristic bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band between 910-665 cm⁻¹ can be attributed to the out-of-plane N-H wag. wikieducator.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C-C skeletal framework of the alkyl groups typically produce strong Raman signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Medium |

| N-H Wag | 910 - 665 | Broad, Strong | Very Weak |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatographic methods are indispensable for assessing the chemical purity of this compound and for determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC): For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly used. However, primary amines can pose challenges due to their basicity, which may lead to poor peak shape on standard silica-based columns. Using columns with end-capping or employing mobile phase additives can mitigate these effects. Detection is often achieved with a UV detector, although the chromophore in this molecule may not be strong. For trace-level analysis, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to enhance UV or fluorescence detection. psu.edu

Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a robust technique for assessing the purity and quantifying volatile impurities. researchgate.net The analysis of amines by GC can sometimes be complicated by their polarity, but specialized columns, such as those with a basic deactivation or ionic liquid stationary phases, can provide excellent resolution and peak shape. researchgate.net

Enantiomeric Excess (e.e.) Determination: Since this compound is a chiral molecule, determining the ratio of its enantiomers is critical. This is achieved using chiral chromatography.

Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral GC: Similar to HPLC, this method uses a capillary column coated with a chiral stationary phase.

Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and is considered a "greener" alternative to HPLC. Chiral SFC is highly effective for the separation of enantiomers of amine-containing compounds.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Primary Application | Typical Stationary Phase | Common Detector |

|---|---|---|---|

| RP-HPLC | Purity Assessment | C18, C8 (end-capped) | UV-Vis, DAD |

| GC | Purity Assessment, Impurity Profiling | Polysiloxane (e.g., DB-5), Ionic Liquid | FID, MS |

| Chiral HPLC/SFC | Enantiomeric Excess Determination | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | UV-Vis, DAD, CD |

X-ray Crystallography and Solid-State Characterization of this compound and its Salts

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. mdpi.com By crystallizing this compound or, more commonly, one of its salts (e.g., hydrochloride, tartrate, or tetraphenylborate), it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

This technique provides unambiguous proof of the connectivity of the atoms and the conformation of the molecule within the crystal lattice. Furthermore, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding (involving the amine group) and van der Waals forces, which govern the solid-state properties of the material.

For a chiral compound, X-ray crystallography is particularly powerful. If the racemic mixture is crystallized with a single enantiomer of a chiral acid (a process known as resolution), two diastereomeric salts are formed which can often be separated. Subsequent crystallographic analysis of one of these diastereomeric salts allows for the determination of the absolute configuration (R or S) of the amine's stereocenter. researchgate.net

Table 5: Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Molecular Structure | Precise 3D arrangement of atoms, bond lengths, and bond angles. |

| Absolute Configuration | Unambiguous assignment of R/S configuration at the chiral center (if a suitable crystal is obtained). |

| Conformation | The specific spatial arrangement of the molecule in the solid state. |

| Crystal Packing | Arrangement of molecules in the unit cell, showing intermolecular interactions. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. mdpi.com |

Emerging Applications of 1 4 Tert Butylphenyl Propan 1 Amine in Materials Science and Catalysis

Utilization as a Monomer or Cross-Linking Agent in Polymer Chemistry

The molecular structure of 1-(4-tert-butylphenyl)propan-1-amine, featuring a primary amine group and a bulky tert-butyl substituent, suggests its potential as a monomer in polymerization reactions. The amine functionality could, in theory, participate in step-growth polymerization to form polyamides, polyimides, or other polymer classes. The tert-butyl group would be expected to influence the properties of the resulting polymers by introducing steric hindrance, which could affect polymer chain packing, solubility, and thermal characteristics.

Similarly, its bifunctional nature (assuming the amine group and potentially an active site on the aromatic ring) could lend itself to use as a cross-linking agent to modify the properties of existing polymers, enhancing their mechanical strength, thermal stability, or chemical resistance. However, specific studies detailing its use for these purposes, including data on polymerization kinetics or the properties of resulting polymers, are not currently available.

Development as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

Primary amines are foundational structures for the development of chiral ligands and organocatalysts. The presence of a stereocenter at the carbon atom adjacent to the amine group in chiral versions of this compound, such as (R)- or (S)-1-(4-tert-butylphenyl)propan-1-amine, is a key feature for applications in asymmetric synthesis. These chiral amines can be used to synthesize catalysts that can induce enantioselectivity in chemical reactions, which is critical in the pharmaceutical and fine chemical industries.

While the development of new primary amine catalysts is an active area of research, specific data on the catalytic activity, enantioselectivity, and substrate scope for catalysts derived from this compound are not documented in the available scientific literature. Research in this area would involve synthesizing chiral derivatives of the compound and evaluating their performance in various asymmetric transformations.

Incorporation into Functional Materials and Nanostructures

The incorporation of organic molecules into functional materials and nanostructures is a strategy to impart specific properties, such as hydrophobicity, chemical reactivity, or self-assembly capabilities. The aromatic ring and the tert-butyl group of this compound could be exploited for its integration into larger systems like metal-organic frameworks (MOFs), nanoparticles, or self-assembled monolayers. These modifications could tailor the surface properties or create active sites within the material. At present, there is a lack of published research detailing the successful incorporation of this specific amine into such materials or the resulting properties of these systems.

Applications in Sensor Technology and Optoelectronic Devices

Organic amines and their derivatives are often investigated for their potential in sensor technology and optoelectronics due to their electronic properties and ability to interact with various analytes. The amine group in this compound could act as a recognition site for specific molecules, potentially leading to a detectable signal change upon binding, which is the basis for chemical sensors. Furthermore, the aromatic system suggests that it might possess photoluminescent or charge-transport properties that could be relevant for optoelectronic devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, there is no specific research data available to substantiate the application of this compound in these technologies.

Environmental Fate and Degradation Mechanisms of 1 4 Tert Butylphenyl Propan 1 Amine

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, a process driven by the energy of sunlight, is a significant pathway for the transformation of organic compounds in the environment. For aromatic amines, this process can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

The photodegradation of aromatic amines is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the pH of the surrounding medium. Research on related compounds, such as 4-tert-butylphenol (B1678320), has shown that degradation efficiency can be significantly enhanced in the presence of photocatalysts like silver carbonate (Ag2CO3) under simulated solar light. mdpi.comresearchgate.net For instance, complete degradation of a 5 ppm solution of 4-tert-butylphenol was achieved in 60 minutes with a catalyst dosage of 200 mg/L. mdpi.comresearchgate.net The type of light source also plays a crucial role, with broader spectrum lamps simulating solar light showing higher efficiency. mdpi.com

Table 1: Factors Influencing Photochemical Degradation of Structurally Related Aromatic Compounds

| Factor | Influence on Degradation | Example Compound(s) |

| Light Source | Solar-simulating lamps show higher efficiency than UV lamps alone. | 4-tert-butylphenol |

| Photocatalyst | Presence of catalysts like Ag2CO3 or TiO2 significantly enhances degradation rates. | 4-tert-butylphenol, Nitroanilines |

| pH | Degradation rates can be pH-dependent, with alkaline conditions sometimes favoring degradation. | Nitroanilines |

| Initial Concentration | Higher initial concentrations can sometimes lead to decreased degradation efficiency. | 4-tert-butylphenol |

Note: This table is based on data for structurally related compounds and is intended to be illustrative of the potential behavior of 1-(4-tert-butylphenyl)propan-1-amine.

Biodegradation Mechanisms in Aquatic and Terrestrial Systems

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in determining the persistence of chemicals in the environment. Aromatic amines are known to be susceptible to microbial degradation under both aerobic and anaerobic conditions.

In aquatic and terrestrial systems, a diverse range of bacteria and fungi possess the enzymatic machinery to break down these compounds. The biodegradation of aniline (B41778) and its derivatives often proceeds through a central intermediate, catechol. nih.govmicrobiologyjournal.org This intermediate is then further broken down via ortho- or meta-cleavage pathways, ultimately leading to mineralization (conversion to carbon dioxide and water). microbiologyjournal.orgnih.gov For instance, studies on aniline have identified bacteria such as Acinetobacter, Pseudomonas, and Enterobacter as capable of utilizing it as a sole carbon source, with degradation percentages ranging from 27% to 61% over 10 days. microbiologyjournal.org The biodegradation of 4-chloroaniline (B138754) has been shown to be carried out by Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., with 60-75% degradation efficiency observed for a 0.2 mM solution. nih.gov

The rate and extent of biodegradation are influenced by several factors, including the microbial population present, temperature, pH, and the availability of other nutrients. The presence of a tert-butyl group on the phenyl ring of this compound may influence its biodegradability, potentially making it more resistant to microbial attack compared to simpler anilines.

Table 2: Key Factors and Pathways in the Biodegradation of Related Aromatic Amines

| Factor/Pathway | Description | Relevant Microorganisms (Examples) |

| Aerobic Degradation | Occurs in the presence of oxygen, often leading to complete mineralization. | Acinetobacter sp., Pseudomonas sp., Enterobacter sp. |

| Anaerobic Degradation | Occurs in the absence of oxygen and can also lead to the breakdown of aromatic amines. | Various uncharacterized consortia |

| Key Intermediate | Catechol is a common intermediate in the aerobic degradation of many aromatic amines. | - |

| Cleavage Pathways | Ortho- and meta-cleavage pathways are the primary routes for breaking the aromatic ring of catechol. | - |

| Influencing Factors | pH, temperature, nutrient availability, and the presence of co-substrates can significantly affect degradation rates. | - |

Note: This table summarizes general trends observed for aromatic amines and may not be directly applicable to this compound without specific research.

Adsorption and Mobility Characteristics in Environmental Compartments

The movement of this compound through soil and aquatic systems is largely governed by its adsorption to solid particles and its solubility in water. Adsorption, the process of a chemical binding to a surface, can significantly reduce its mobility and bioavailability.

For aromatic amines, sorption in soil is a complex process influenced by soil properties such as organic matter content, clay content, and pH. nih.govcaliforniaagriculture.org The amino group in these compounds can become protonated at lower pH values, leading to stronger electrostatic interactions with negatively charged soil colloids like clay and organic matter. This suggests that the mobility of this compound would likely be lower in acidic soils with higher organic matter and clay content.

The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to predict the mobility of chemicals in soil. While specific Kd or Koc values for this compound are not available, data for other amines can provide an indication. For example, the Freundlich distribution coefficients (Kf), a measure of sorption, for picloram, an aminopyridine herbicide, ranged from 0.12 to 0.81 in various soils, indicating moderate mobility. usda.gov Generally, chemicals with a low Koc are considered more mobile. chemsafetypro.com Given its likely solubility in water, this compound may exhibit some mobility in the environment, particularly in sandy soils with low organic matter content. fishersci.com

Table 3: Factors Influencing the Adsorption and Mobility of Aromatic Amines in Soil

| Soil Property | Influence on Adsorption | Consequence for Mobility | Example Compounds |

| Organic Matter Content | Higher organic matter generally leads to increased adsorption. | Reduced mobility. | Phenylurea herbicides |

| Clay Content | Higher clay content provides more surface area for adsorption. | Reduced mobility. | Glyphosate, Picloram |

| pH | Lower pH can lead to protonation of the amine group, increasing adsorption to negatively charged soil particles. | Reduced mobility. | Picloram |

| Cation Exchange Capacity (CEC) | Higher CEC indicates a greater capacity for the soil to hold onto positively charged ions, including protonated amines. | Reduced mobility. | General for cationic compounds |

Note: This table is based on general principles of soil chemistry and data from other amine-containing compounds.

Advanced Oxidation Processes for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies designed to degrade persistent organic pollutants that are resistant to conventional treatment methods. numberanalytics.commdpi.com These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization. mdpi.com